1-苯乙基-1H-1,2,3-三唑

描述

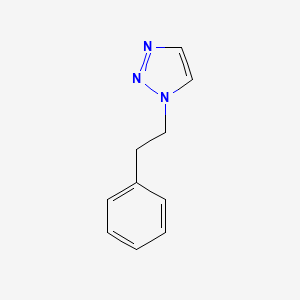

“1-Phenethyl-1H-1,2,3-triazole” is a compound that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-membered aromatic heterocycle that contains two carbon atoms and three nitrogen atoms . The 1-Phenethyl-1H-1,2,3-triazole is a derivative of 1H-1,2,3-triazole, which is a tautomeric form of 2H-1,2,3-triazole .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has attracted much attention due to their broad biological activities . A series of 1H-1,2,3 triazole grafted tetrahydro-β-carboline-chalcone/ferrocenylchalcone conjugates were synthesized and evaluated against estrogen responsive (MCF-7) and triple negative (MDA-MB-231) breast cancer cells . Another study reported the synthesis of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles .

科学研究应用

超分子和配位化学

1-苯乙基-1H-1,2,3-三唑及其衍生物由于其易于获取和多样超分子相互作用的独特组合,已在超分子和配位化学中发现了重要应用。富氮三唑通过各种键合机制使阴离子络合,并提供多种氮配位模式。这种多功能性使其可用于阴离子识别、催化和光化学,超出了点击化学的范围 (Schulze & Schubert, 2014)。

药效团应用

1,2,3-三唑环,作为 1-苯乙基-1H-1,2,3-三唑结构的一部分,已被认为是药物化学中重要的药效团。研究表明,它能够参与与生物靶标的关键性结合相互作用,同时保持良好的药代动力学特征。三唑环用途广泛,可合成具有多种生物活性的生物活性分子 (Massarotti et al., 2014)。

抗结核剂

1H-1,2,3-三唑,包括 1-苯乙基-1H-1,2,3-三唑,因其广泛的生物活性而受到认可,包括用作抗结核剂。这些三唑的最新进展已导致针对结核病开发新的生物活性化学实体,突出了它们在解决被忽视疾病方面的重要性 (Gonzaga et al., 2013)。

聚合物电解质膜中的质子传导

1H-1,2,3-三唑,1-苯乙基-1H-1,2,3-三唑的一个组成部分,已被证明可以极大地增强聚合物电解质膜 (PEM) 中的质子传导。该特性明显高于具有类似结构的聚合物,表明在燃料电池和其他需要高效质子传导的领域具有潜在应用 (Zhou et al., 2005)。

离子化学

1H-1,2,3-三唑的离子化学已通过各种实验方法和理论计算进行了探索。这些研究有助于理解 1H-1,2,3-三唑与不同离子种类的反应机理,揭示了其在包括环境和分析化学在内的各个领域的潜在应用 (Ichino et al., 2008)。

绿色化学方法

最近的研究集中于使用绿色化学方法合成 1,2,3-三唑衍生物,包括 1-苯乙基-1H-1,2,3-三唑。这包括涉及微波、机械混合和超声等非常规来源的方法,展示了对环保和可持续化学实践的承诺 (Gonnet, Baron, & Baltas, 2021)。

属性

IUPAC Name |

1-(2-phenylethyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-4-10(5-3-1)6-8-13-9-7-11-12-13/h1-5,7,9H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDVQIPVANUWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2683377.png)

![ethyl 2-({[(4-butyl-5-{[(4-methyl-3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2683380.png)

![N-[2-(azepan-1-yl)-5-morpholin-4-ylsulfonylphenyl]-2-chloro-4,6-dimethylpyridine-3-carboxamide](/img/structure/B2683381.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2683382.png)

![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2683392.png)

![N-ethyl-2-[(quinazolin-4-yl)amino]acetamide](/img/structure/B2683393.png)

![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2683394.png)

![1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B2683398.png)

![2-{[(4-bromophenyl)(cyclobutyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2683399.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683400.png)